molecular formula C10H12ClNO2S3 B2892138 2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride CAS No. 1177322-23-4

2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride

Cat. No. B2892138
CAS RN: 1177322-23-4
M. Wt: 309.84
InChI Key: YQGFMIYHGXZNEJ-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride, also known as TETSA, is a chemical compound that has been studied for its potential use in scientific research. TETSA is a derivative of the amino acid taurine, and it has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Aminobenzo[b]thiophenes

A study by Androsov et al. (2010) demonstrates a method for synthesizing 3-aminobenzo[b]thiophenes through a simple, efficient one-pot synthesis, showcasing the compound's utility in the construction of heterocyclic systems which are crucial in drug development and materials science (Androsov et al., 2010).

Copper-Catalyzed C–S Coupling Reaction

Research by Jiang et al. (2018) highlights the use of copper-catalyzed stereospecific C–S coupling reactions for synthesizing enantiopure benzylic thioethers, thioacetates, and sulfones, indicating the compound's role in creating chiral molecules for pharmaceutical applications (Jiang et al., 2018).

Thiophene Sulfonyl Derivatives

Cremlyn et al. (1981) discuss the reactions of thiophene sulfonyl derivatives with various amines, illustrating the compound's versatility in chemical synthesis and potential for creating a wide range of sulfonamides with diverse applications (Cremlyn et al., 1981).

Antimicrobial Activity

A study by El-Gaby et al. (2002) investigates the antimicrobial activity of novel thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido moieties, derived from thiophene compounds, suggesting their importance in developing new antimicrobial agents (El-Gaby et al., 2002).

Modification of Polymeric Materials

Aly and El-Mohdy (2015) explore the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation with various amines, including thiophene derivatives. This research points to the compound's role in enhancing the properties of hydrogels for medical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

2-thiophen-2-yl-2-thiophen-2-ylsulfonylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S3.ClH/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10;/h1-6,9H,7,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGFMIYHGXZNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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